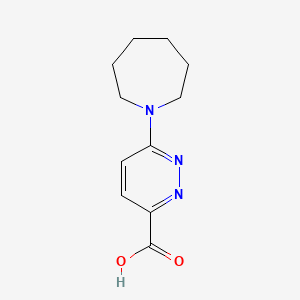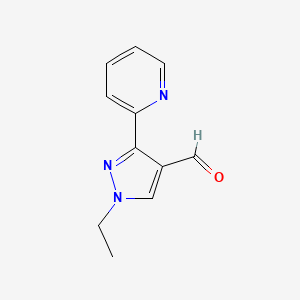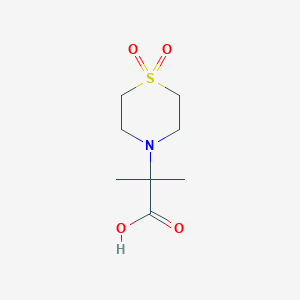![molecular formula C12H16N4 B1488577 (1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine CAS No. 1955514-23-4](/img/structure/B1488577.png)
(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
説明
“(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine” is a chemical compound with the molecular formula C12H16N4 and a molecular weight of 216.28 g/mol . It contains a benzotriazole moiety, which is a type of aromatic heterocyclic compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzotriazole derivatives can be synthesized through various methods. For instance, triazoles can be synthesized from various nitrogen sources .Molecular Structure Analysis
The compound contains a benzotriazole moiety, which is a type of aromatic heterocyclic compound. This structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structural features. For instance, the benzotriazole moiety in the compound can influence its solubility, stability, and reactivity .将来の方向性
作用機序
Target of Action
Compounds with a 1,2,3-triazole ring, such as benzotriazole, have been found to interact with various biological targets. For instance, some benzotriazole derivatives have shown inhibitory activity against tubulin polymerization .
Mode of Action
The interaction of these compounds with their targets can lead to various biochemical changes. For example, benzotriazole derivatives can inhibit tubulin polymerization, disrupting the formation of microtubules and affecting cell division .
Biochemical Pathways
The inhibition of tubulin polymerization can affect multiple cellular pathways, particularly those involved in cell division and growth. This can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The ultimate effect of these compounds at the molecular and cellular level can vary depending on the specific target and mode of action. In the case of tubulin polymerization inhibitors, the result is often cell cycle arrest and apoptosis .
生化学分析
Biochemical Properties
(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, triazole derivatives, including this compound, have been shown to inhibit tubulin polymerization, which is crucial for cell division . This compound binds to the colchicine binding site of tubulin, thereby preventing the formation of microtubules and leading to cell cycle arrest . Additionally, it may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting the normal function of microtubules . It affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For example, the disruption of tubulin polymerization leads to cell cycle arrest at the G2/M phase, triggering apoptotic pathways . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with key biomolecules. As mentioned earlier, this compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest . Additionally, it may inhibit or activate other enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity. Changes in gene expression may also occur as a result of these interactions, further influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cell cycle regulation and apoptosis, although the extent of these effects may diminish with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and effectively inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted . These metabolic processes can influence the compound’s bioavailability and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with tubulin suggests that it localizes to the cytoskeleton, where it can exert its effects on microtubule dynamics and cell division.
特性
IUPAC Name |
(1-cyclopentylbenzotriazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-8-9-5-6-12-11(7-9)14-15-16(12)10-3-1-2-4-10/h5-7,10H,1-4,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTUCLFSUGZYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)CN)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1488495.png)

![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)




amine](/img/structure/B1488507.png)
![[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1488508.png)
![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)



![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one](/img/structure/B1488516.png)
